molecular formula C15H15NO5 B14295926 dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate

dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate

Cat. No.: B14295926
M. Wt: 289.28 g/mol
InChI Key: NMZFOVASSQHZFA-XPNWPIGBSA-N
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Description

Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate typically involves multi-step organic reactions. One common method includes the condensation of benzenecarboximidoyl chloride with a suitable diene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imidoyl intermediate. Subsequent steps may involve the addition of dimethyl malonate and a catalyst to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the aliphatic chain, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted aromatic compounds.

Scientific Research Applications

Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Known for its use in the treatment of multiple sclerosis.

    Dimethyl succinate: Used as a flavoring agent and in industrial applications.

Uniqueness

Dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications. Unlike dimethyl fumarate and dimethyl succinate, this compound has a more complex structure that includes both aromatic and aliphatic components, making it versatile for various scientific and industrial applications.

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

dimethyl (2E)-2-(benzenecarboximidoyl)-3-hydroxyhexa-2,4-dienedioate

InChI

InChI=1S/C15H15NO5/c1-20-12(18)9-8-11(17)13(15(19)21-2)14(16)10-6-4-3-5-7-10/h3-9,16-17H,1-2H3/b9-8?,13-11+,16-14?

InChI Key

NMZFOVASSQHZFA-XPNWPIGBSA-N

Isomeric SMILES

COC(=O)C=C/C(=C(/C(=N)C1=CC=CC=C1)\C(=O)OC)/O

Canonical SMILES

COC(=O)C=CC(=C(C(=N)C1=CC=CC=C1)C(=O)OC)O

Origin of Product

United States

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